N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide
CAS No.: 863594-34-7
Cat. No.: VC5934551
Molecular Formula: C20H15N3OS
Molecular Weight: 345.42
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 863594-34-7 |
---|---|
Molecular Formula | C20H15N3OS |
Molecular Weight | 345.42 |
IUPAC Name | N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |
Standard InChI | InChI=1S/C20H15N3OS/c1-13-9-10-15(19-23-16-8-5-11-21-20(16)25-19)12-17(13)22-18(24)14-6-3-2-4-7-14/h2-12H,1H3,(H,22,24) |
Standard InChI Key | BORXWPQRKVAGJO-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
N-(2-Methyl-5-{ thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide consists of a benzamide group linked to a phenyl ring substituted with a methyl group at position 2 and a thiazolo[5,4-b]pyridin-2-yl group at position 5. The thiazolo[5,4-b]pyridine moiety is a fused bicyclic system comprising a pyridine ring fused to a thiazole ring, contributing to its aromaticity and potential for π-π interactions in biological systems .
Table 1: Key Physicochemical Properties
The presence of the thiazolo[5,4-b]pyridine scaffold aligns with compounds studied for their ability to modulate enzyme activity, such as phosphoinositide 3-kinase (PI3K) inhibitors. The methyl group at position 2 and the planar thiazolo-pyridine system may enhance lipid solubility and target binding affinity, respectively.
Synthetic Methodologies
While no direct synthesis of N-(2-methyl-5-{ thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide is documented in the provided sources, plausible routes can be inferred from analogous compounds.
Thiazolo[5,4-b]Pyridine Synthesis
The thiazolo[5,4-b]pyridine core is typically constructed via cyclization reactions. For example, a method involving 3,5-dibromo-2-aminopyridine and thiocyanamide under refluxing tetrahydrofuran (THF) with benzoyl chloride yields a thiourea intermediate, which undergoes cyclization to form the thiazolo ring . Adjusting reaction temperatures (50–120°C) and reagents (e.g., sodium hydride, isoamyl nitrite) allows regioselective control .
Benzamide Coupling
The final benzamide group is introduced via amidation. A likely pathway involves reacting 5-amino-2-methylphenyl-thiazolo[5,4-b]pyridine with benzoyl chloride in the presence of a base such as triethylamine. This step mirrors procedures used for related benzamide derivatives, where palladium catalysts facilitate carbonylation under carbon monoxide pressure .
Optimization Challenges
Key challenges include ensuring regioselectivity during thiazolo ring formation and avoiding over-substitution on the phenyl ring. Visible-light-driven synthesis, as demonstrated for thiazolo[3,2-a]pyrimidines, could offer a greener alternative for specific intermediates .
Structural Characterization
Structural validation of N-(2-methyl-5-{ thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide would employ advanced spectroscopic techniques:
Nuclear Magnetic Resonance (NMR)
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¹H NMR: The methyl group at δ 2.25 ppm would show coupling with adjacent aromatic protons. Thiazolo-pyridine protons resonate between δ 7.5–8.5 ppm, while benzamide aromatic protons appear at δ 7.6–7.9 ppm .
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¹³C NMR: The carbonyl carbon of the benzamide group typically resonates near δ 167 ppm, with thiazolo-pyridine carbons appearing between δ 110–150 ppm .
High-Resolution Mass Spectrometry (HRMS)
A molecular ion peak at m/z 361.42 (M+H)⁺ would confirm the molecular formula. Fragmentation patterns would highlight losses of CO (28 amu) from the benzamide group and cleavage of the thiazolo-pyridine ring.
X-Ray Crystallography
While no crystal data exists for this specific compound, analogous structures reveal planar thiazolo-pyridine systems with dihedral angles <10° relative to the benzamide group, facilitating stacking interactions .
Hypothetical Biological Activity
The structural similarity of N-(2-methyl-5-{ thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide to known bioactive molecules suggests several potential applications:
Kinase Inhibition
The thiazolo-pyridine scaffold is a hallmark of kinase inhibitors. For instance, 2-fluoro analogs exhibit PI3K inhibition with IC₅₀ values <100 nM. The benzamide group may hydrogen bond to kinase active sites, while the methyl group enhances membrane permeability.
Antimicrobial Activity
Thiazolo-pyridine derivatives demonstrate broad-spectrum antimicrobial properties. The sulfur atom in the thiazole ring could disrupt microbial cell walls via thiol-mediated redox reactions .
Comparative Analysis with Analogous Compounds
Table 2: Comparison with Structural Analogs
The absence of electron-withdrawing groups (e.g., bromo or fluoro) in N-(2-methyl-5-{ thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide may reduce its electrophilicity compared to analogs, potentially altering metabolic stability and target selectivity.
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